molecular formula C13H8ClFO2 B6340796 5-Chloro-3-(3-fluorophenyl)benzoic acid, 95% CAS No. 1214382-85-0

5-Chloro-3-(3-fluorophenyl)benzoic acid, 95%

Cat. No. B6340796
CAS RN: 1214382-85-0
M. Wt: 250.65 g/mol
InChI Key: HHLVRQRNFOEZNJ-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-fluorophenyl)benzoic acid (also known as 5-C3FBA) is a chemical compound that is used in a variety of laboratory experiments and scientific research applications. It is a white crystalline solid with a melting point of 149-151°C and a boiling point of 300-302°C. 5-C3FBA is an important building block for the synthesis of many compounds, including pharmaceuticals, and is used in a variety of laboratory experiments and scientific research applications.

Scientific Research Applications

5-C3FBA is used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, the synthesis of dyes, the synthesis of organic semiconductors, and the synthesis of polymers. 5-C3FBA is also used in the synthesis of a wide range of compounds, such as heterocyclic compounds, amides, and thiols.

Mechanism of Action

5-C3FBA is a strong electrophile, and its reactivity is due to the presence of a highly electron-withdrawing fluorine atom. This electron-withdrawing effect increases the electrophilicity of the compound, making it more reactive than other compounds with similar structures.
Biochemical and Physiological Effects
5-C3FBA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 5-C3FBA has anti-inflammatory, anti-oxidant, and anti-microbial properties. In vivo studies have also shown that 5-C3FBA can reduce the growth of certain types of tumors.

Advantages and Limitations for Lab Experiments

5-C3FBA is a versatile compound that can be used in a variety of laboratory experiments. Its electron-withdrawing effect makes it highly reactive, making it an ideal building block for the synthesis of a wide range of compounds. However, its reactivity can also make it difficult to use in certain experiments, as it can react with other compounds in the reaction mixture.

Future Directions

The use of 5-C3FBA in laboratory experiments and scientific research applications is expected to continue to grow. Possible future directions include the development of new pharmaceuticals, the synthesis of new dyes and organic semiconductors, and the synthesis of new polymers. Additionally, further research into the biochemical and physiological effects of 5-C3FBA could lead to new therapeutic applications. Finally, further research into the reactivity of 5-C3FBA could lead to the development of new methods for synthesizing compounds.

Synthesis Methods

5-C3FBA can be synthesized in two steps. The first step involves the reaction of 3-fluorobenzoyl chloride with sodium hydroxide in aqueous solution, which results in the formation of 3-fluorobenzoic acid. The second step involves the reaction of 3-fluorobenzoic acid with chlorosulfonic acid, which results in the formation of 5-C3FBA.

properties

IUPAC Name

3-chloro-5-(3-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(15)7-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLVRQRNFOEZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673465
Record name 5-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214382-85-0
Record name 5-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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